2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
CAS No.: 1704026-58-3
Cat. No.: VC5660659
Molecular Formula: C22H25NO4
Molecular Weight: 367.445
* For research use only. Not for human or veterinary use.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid - 1704026-58-3](/images/structure/VC5660659.png)
Specification
CAS No. | 1704026-58-3 |
---|---|
Molecular Formula | C22H25NO4 |
Molecular Weight | 367.445 |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |
Standard InChI | InChI=1S/C22H25NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Standard InChI Key | BTMPALGRAOMNRT-UHFFFAOYSA-N |
SMILES | CCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is (3R,4S)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid . Alternative designations include:
-
Fmoc-L-β-homoisoleucine
-
Fmoc-β-HoIle-OH
-
(3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid
The molecular formula is C₂₂H₂₅NO₄, with a molar mass of 367.4 g/mol . The compound’s stereochemistry is critical: the (3R,4S) configuration ensures compatibility with biological systems, mimicking natural L-amino acids while introducing conformational constraints.
Structural Characterization
The compound’s structure comprises:
-
A hexanoic acid backbone with a methyl group at C4.
-
An Fmoc-protected amine at C3, providing UV absorbance (λmax = 265–289 nm) and acid-labile protection.
-
Chiral centers at C3 (R) and C4 (S), confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₅NO₄ | |
Molecular Weight | 367.4 g/mol | |
SMILES | CCC@HC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
InChIKey | VHZUUIWBAYOCDD-VBKZILBWSA-N |
Synthesis and Production
Synthetic Routes
Fmoc-L-β-homoisoleucine is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods:
-
Enantioselective Aldol Reaction: A chiral catalyst directs the formation of the (3R,4S) configuration, followed by Fmoc protection using 9-fluorenylmethyl chloroformate .
-
Enzymatic Resolution: Lipases or esterases selectively hydrolyze racemic intermediates to yield the desired stereoisomer .
Table 2: Typical Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Aldol Condensation | L-Proline catalyst, THF, −20°C | 68–72% |
Fmoc Protection | Fmoc-Cl, NaHCO₃, DCM | 85% |
Purification | Reverse-phase HPLC | ≥95% |
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.75–7.30 (Fmoc aromatic protons), δ 4.40 (Fmoc-CH₂), and δ 1.20 (C4 methyl) .
-
Mass Spectrometry: ESI-MS m/z 368.3 [M+H]⁺ confirms molecular weight .
-
Optical Rotation: [α]D²⁵ = +12.2° (c = 1 in MeOH), indicative of its chirality .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (0.2 mg/mL at 25°C). The Fmoc group enhances stability under basic conditions but is cleaved by piperidine or DBU in SPPS .
Table 3: Physicochemical Data
Spectral Properties
-
UV-Vis: λmax = 267 nm (ε = 6,200 M⁻¹cm⁻¹) due to the Fmoc chromophore .
-
IR Spectroscopy: Strong bands at 1720 cm⁻¹ (C=O, Fmoc) and 1650 cm⁻¹ (amide I) .
Applications in Peptide Science
Peptide Backbone Modification
Incorporating β-amino acids like Fmoc-L-β-homoisoleucine into peptides enhances protease resistance and alters secondary structures. For example:
-
α/β-Peptides: Hybrid sequences show improved binding to G-protein-coupled receptors (GPCRs) .
-
Helix Induction: The methyl branch stabilizes 3₁₀-helical conformations in short peptides .
Drug Development
-
Antimicrobial Peptides: Analogues containing this residue exhibit 4–8× higher activity against Staphylococcus aureus compared to all-α designs .
-
CNS Therapeutics: Its lipophilicity (LogP = 3.8) enables blood-brain barrier penetration in neuropeptide analogs .
Table 4: Bioactivity Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume